(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-5-4-16-14(18)20-8-6-19(7-9-20)13(21)11-2-3-12(15)17-10-11/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFWUWYUTWAJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with a piperazine derivative that has been pre-functionalized with a methylimidazole group. The final step involves the formation of the methanone linkage through a condensation reaction, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone: shares similarities with other piperazine derivatives and chloropyridine compounds.
2-Fluoro-1,3-diamino-4,6-dinitrobenzene: This compound has a similar aromatic structure but different functional groups, leading to distinct chemical properties and applications.
1,3,5-Triamino-2,4,6-trinitrobenzene: Another compound with a similar aromatic core but different substituents, used in different industrial applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 270.74 g/mol. The structure features a chlorinated pyridine ring and a piperazine moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that compounds containing piperazine and pyridine rings exhibit significant antitumor properties. A study demonstrated that derivatives of piperazine could inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The specific compound has shown efficacy against several cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Antimicrobial activity has also been observed in related compounds. A series of piperazine derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens . The presence of the chloropyridine group is believed to enhance the antimicrobial efficacy by improving membrane permeability and interaction with microbial targets.
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in disease processes, such as those linked to inflammation or tumor growth. Further studies are required to elucidate the precise molecular targets.
Study 1: Antitumor Efficacy
In a preclinical study, this compound was tested against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The compound was noted to induce apoptosis via caspase activation pathways .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting that the compound effectively disrupts bacterial growth mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| Piperazine Derivative A | Structure | Moderate | High |
| Piperazine Derivative B | Structure | Low | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (6-chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions between chloropyridine derivatives and functionalized piperazines. For example, acylation of 6-chloronicotinic acid with a piperazine intermediate (e.g., 1-methylimidazole-substituted piperazine) using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under inert conditions is a common approach . Purification techniques such as column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol are critical to achieve >95% purity. Monitoring via TLC and HPLC at each step ensures reaction completion .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the chloropyridine (δ ~8.5–8.7 ppm for aromatic protons) and piperazine/imidazole moieties (δ ~3.0–4.0 ppm for methylene/methyl groups) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~360–370 based on similar analogs) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~600–800 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect precipitation .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed chloropyridine) can be identified via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies in IC50 values (e.g., antiparasitic vs. anticancer assays) may arise from differences in cell permeability or metabolic stability. Cross-validate using:
- Cellular uptake studies : LC-MS quantification of intracellular compound levels .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via HRMS to identify active/inactive metabolites .
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase targets) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
Q. How can computational modeling guide SAR studies for optimizing target affinity?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with hypothetical targets (e.g., kinase ATP-binding pockets). Focus on the chloropyridine’s halogen bonding and the imidazole’s π-π stacking .
- MD simulations : Assess conformational stability of the piperazine linker in aqueous vs. lipid bilayer environments (GROMACS/NAMD) .
- QSAR models : Train on analogs (e.g., from PubChem) to predict logP, polar surface area, and bioavailability .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Standardized synthesis : Use automated reactors (e.g., ChemRacer) for precise control of reaction time/temperature .
- QC protocols : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Bioassay normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) and internal controls (e.g., ATP levels for viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
